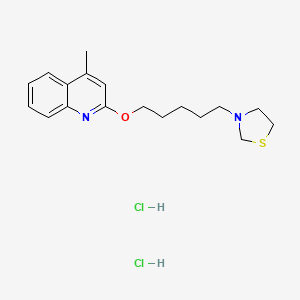

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride

CAS No.: 41288-22-6

Cat. No.: VC8377795

Molecular Formula: C18H26Cl2N2OS

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41288-22-6 |

|---|---|

| Molecular Formula | C18H26Cl2N2OS |

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | 3-[5-(4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |

| Standard InChI | InChI=1S/C18H24N2OS.2ClH/c1-15-13-18(19-17-8-4-3-7-16(15)17)21-11-6-2-5-9-20-10-12-22-14-20;;/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3;2*1H |

| Standard InChI Key | MFHKPCLPDNVUIX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=CC=CC=C12)OCCCCCN3CCSC3.Cl.Cl |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)OCCCCCN3CCSC3.Cl.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₈H₂₄N₂OS·2HCl, indicating a thiazolidine core (a saturated five-membered ring containing nitrogen and sulfur) linked to a pentyl chain substituted with a 4-methyl-2-quinolyloxy group. The dihydrochloride salt form enhances its solubility in polar solvents. Key identifiers include:

The thiazolidine ring’s conformation likely influences its bioavailability, while the quinoline moiety may contribute to aromatic interactions with biological targets.

Spectroscopic and Computational Data

Though experimental spectral data (e.g., NMR, IR) are absent in available literature, the WISWESSER notation provides a systematic description of its structure. Computational models predict moderate lipophilicity (log P ~2–3) due to the balance between the polar hydrochloride groups and the hydrophobic quinoline-pentyl chain.

Acute Toxicity Profile

Rodent Studies

Acute toxicity assays in mice reveal dose-dependent lethality, with significant differences based on administration routes:

| Route | LD₅₀ (mg/kg) | Species | Key Findings |

|---|---|---|---|

| Oral | >600 | Mouse | No specific toxic effects reported |

| Intraperitoneal | 430 | Mouse | Lethality observed at lower doses |

The higher LD₅₀ for oral administration suggests limited gastrointestinal absorption or first-pass metabolism reducing systemic exposure. In contrast, intraperitoneal injection bypasses these barriers, resulting in greater bioavailability and toxicity.

Mechanistic Considerations

While the exact mechanism of toxicity remains unelucidated, structural analogs of thiazolidines and quinolines provide clues:

-

Thiazolidines: Known to modulate sulfhydryl groups in enzymes, potentially disrupting redox homeostasis .

-

Quinolines: Often associated with DNA intercalation or inhibition of topoisomerases, leading to cellular stress .

The combination of these pharmacophores may synergize to exacerbate cytotoxic effects, though further studies are needed to confirm this hypothesis.

Synthesis and Derivatives

Synthetic Pathways

-

Quinoline Functionalization: Introducing the 4-methyl-2-quinolyloxy group through nucleophilic substitution of a halogenated quinoline precursor.

-

Pentyl Chain Coupling: Linking the quinoline moiety to the thiazolidine ring via a pentyl spacer using alkylation or Mitsunobu reactions.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Structural Analogues

Modifications to the pentyl chain length or quinoline substituents (e.g., methoxy groups) could alter bioactivity. For instance, the related compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 190728-25-7) demonstrates enhanced solubility due to methoxy groups but shares similar synthetic challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume